molecular formula C16H22N2O B13207363 4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one

4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13207363
M. Wt: 258.36 g/mol
InChI Key: KPVOQWOZYFZIEW-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.4]nonan-1-one core and a 4-(dimethylamino)phenyl substituent at the 4-position. The spiro[4.4] framework consists of two fused five-membered rings sharing a single atom (spiro carbon), with one nitrogen atom (aza) in the heterocyclic system.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C16H22N2O/c1-18(2)13-7-5-12(6-8-13)14-11-17-15(19)16(14)9-3-4-10-16/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,19)

InChI Key

KPVOQWOZYFZIEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNC(=O)C23CCCC3

Origin of Product

United States

Preparation Methods

Phosphine-Catalyzed [3+2] Cycloaddition Approach

One of the most effective and documented synthetic routes to 2-azaspiro[4.4]nonan-1-one derivatives, including substituted analogs such as 4-[4-(dimethylamino)phenyl] derivatives, is via phosphine-catalyzed [3+2] cycloaddition reactions.

  • Mechanism: The reaction involves the cycloaddition between 2-methylene γ-lactams and activated alkenes (such as acrylates) or ylides derived from alkynoic acid derivatives. The phosphine catalyst activates these substrates to form zwitterionic intermediates that undergo ring closure to form the spirocyclic lactam framework.

  • Substrate Scope: The method tolerates various substituents on the aromatic ring, including electron-donating groups like dimethylamino, enabling the synthesis of 4-[4-(dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one derivatives.

  • Reaction Conditions: Typically conducted under mild conditions, often at room temperature or slightly elevated temperatures, with phosphine catalysts such as triphenylphosphine or chiral phosphines depending on the desired stereochemical outcome.

  • Yields and Selectivity: This method generally affords moderate to high yields of the spirocyclic products with good regio- and stereoselectivity. Post-cycloaddition modifications, such as reductive cyclization or Curtius rearrangement, can be applied to access diverse spirocyclic ketones.

  • Reference: Yong et al. (2005) provide a comprehensive study on this method, demonstrating the synthesis of various 2-azaspiro[4.4]nonan-1-ones via phosphine-catalyzed [3+2]-cycloadditions, including derivatives with substituted phenyl groups.

Domino Radical Bicyclization Methodology

Another advanced synthetic strategy involves domino radical bicyclization starting from functionalized oxime ethers, which can construct the 1-azaspiro[4.4]nonane core efficiently.

  • Radical Initiation: The process is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) at reflux or triethylborane (Et3B) at room temperature.

  • Starting Materials: Oxime ethers functionalized with brominated or iodinated aromatic rings or terminal alkynyl groups tethered to alkenyl moieties are used. These substrates undergo radical formation and capture, leading to bicyclization.

  • Reaction Pathway: The method involves the formation of alkoxyaminyl radicals that undergo domino bicyclization, forming two rings connected by a quaternary carbon center, resulting in the azaspiro[4.4]nonane skeleton.

  • Stereoselectivity: The reaction typically yields diastereomeric mixtures with a predominance of the trans-configuration, consistent with the Beckwith–Houk model predicting equatorial substituent preference in the pseudo-chair conformation.

  • Yields: Reported yields range from 11% to 67%, depending on the substrate and reaction conditions.

  • Advantages: This method allows incorporation of nitrogen into fused ring systems in a single-stage reaction, offering a versatile route to azaspiro compounds with potential biological activity.

  • Reference: The method and its application to azaspiro[4.4]nonane derivatives have been detailed by researchers such as Landais et al. and further developed in 2019 by Khoroshunova et al.

Intramolecular 1,3-Dipolar Cycloaddition

An alternative preparation involves intramolecular 1,3-dipolar cycloaddition reactions of nitrones or azomethine ylides to form azaspiro compounds.

  • Process: The nitrone or azomethine ylide intermediate is generated in situ and undergoes cycloaddition with an alkene or alkyne moiety tethered within the same molecule, leading to the formation of the spirocyclic core.

  • Application: This method has been used to prepare 1-azaspiro[4.4]nonan-1-oxyl derivatives, which are closely related to the target compound.

  • Analytical Data: The synthetic procedures are supported by UV, IR, 1H NMR, 13C NMR, and EPR spectroscopy, confirming the structure and purity of the products.

  • Reference: Khoroshunova et al. (2019) provide experimental details and analytical data supporting this method.

Comparative Summary of Preparation Methods

Preparation Method Key Features Typical Yields Stereoselectivity Reaction Conditions References
Phosphine-Catalyzed [3+2] Cycloaddition Mild conditions, versatile substituent tolerance Moderate to high (up to ~80%) Good regio- and stereoselectivity Room temperature to mild heating
Domino Radical Bicyclization Radical-initiated, single-step bicyclization 11–67% Predominantly trans-diastereomers AIBN reflux or Et3B room temp
Intramolecular 1,3-Dipolar Cycloaddition Generates azaspiro-oxyl radicals, well-characterized Moderate Not always stereoselective Typically mild, requires nitrone formation

Detailed Reaction Conditions and Experimental Notes

Domino Radical Bicyclization

  • Initiators: AIBN (azobisisobutyronitrile) at reflux (~80 °C) or triethylborane at room temperature
  • Radical Source: Oxime ethers with halogenated aromatic rings or alkynyl groups
  • Solvent: Typically benzene or toluene
  • Time: 3–6 hours depending on initiator
  • Outcome: Mixture of diastereomers with trans predominance; side products may form due to premature radical reduction
  • Notes: The choice of radical initiator affects reaction time and diastereoselectivity.

Intramolecular 1,3-Dipolar Cycloaddition

  • Intermediate Generation: In situ formation of nitrone or azomethine ylide
  • Solvent: Often polar aprotic solvents such as acetonitrile or dichloromethane
  • Temperature: Ambient to reflux conditions depending on substrate
  • Time: Variable, often several hours
  • Notes: Requires careful control of intermediate formation; provides access to azaspiro-oxyl derivatives.

Research Findings and Analytical Data

  • The domino radical bicyclization method yields diastereomeric mixtures with a trans-configuration predominance, consistent with theoretical models predicting stereochemical outcomes based on substituent positioning.

  • Phosphine-catalyzed cycloaddition allows for the incorporation of diverse substituents, including electron-donating groups like the dimethylamino group, enabling versatile functionalization of the azaspiro scaffold.

  • Analytical techniques such as NMR (1H, 13C), IR, UV, and EPR spectroscopy have been employed to confirm the structure and purity of synthesized azaspiro compounds, ensuring reproducibility and structural integrity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Substituent Variations in 2-Azaspiro[4.4]nonan-1-one Derivatives

The nature of substituents on the spiro system significantly impacts physical, chemical, and biological properties. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one 4-(Dimethylamino)phenyl C₁₇H₂₂N₂O 270.37 Enhanced basicity, potential CNS activity (hypothetical) -
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one 2-Nitrophenyl C₁₄H₁₆N₂O₃ 260.29 Nitro group increases polarity; possible use in nitroreductase-sensitive prodrugs
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Phenyl (dual aza system) C₁₃H₁₄N₂O₂ 230.26 Dual hydrogen-bonding sites; potential enzyme inhibition

Key Observations :

  • The dimethylamino group in the target compound enhances basicity compared to the nitro-substituted analog, which is more polar and redox-active .

Heteroatom Modifications in Spiro Systems

Variations in heteroatoms (e.g., oxygen vs. nitrogen) alter electronic properties and reactivity:

Compound Name Heteroatoms Molecular Formula Key Features References
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1 oxygen (oxa), 1 nitrogen (aza) C₁₃H₁₅NO₂ Mixed heteroatoms; applications in material science and pharmaceuticals
1-oxa-3-azaspiro[4.4]nonan-2-one 1 oxygen, 1 nitrogen C₇H₁₁NO₂ Smaller molecular weight; lower steric hindrance

Key Observations :

  • Oxa-azaspiro compounds (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) exhibit reduced basicity compared to purely aza systems but may improve metabolic stability .

Impact of Ring Size and Stereochemistry

  • Spiro[4.4] vs. Spiro[3.5]: The target compound’s spiro[4.4] system offers greater conformational flexibility than spiro[3.5] derivatives (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one), which may influence binding to rigid biological targets .
  • Stereochemical Variations: (3R)-3-methyl-2-azaspiro[4.4]nonan-1-one demonstrates how stereochemistry at the spiro carbon affects molecular shape and chiral recognition in drug-receptor interactions .

Pharmacological Potential

  • Nitro-Substituted Analog: The nitro group in 4-(2-nitrophenyl)-2-azaspiro[4.4]nonan-1-one could serve as a substrate for nitroreductases, enabling prodrug activation in hypoxic tumor environments .
  • Diazaspiro Derivatives: Compounds like 7-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione show structural similarity to diketopiperazines, known for antimicrobial and anticancer activities .

Biological Activity

4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one is a compound characterized by its unique spirocyclic structure, which includes a dimethylamino group and a carbonyl moiety. This structural configuration contributes to its potential biological activities, including interactions with various molecular targets.

  • Molecular Formula : C16H22N2O
  • Molecular Weight : 258.36 g/mol
  • CAS Number : 2059935-49-6

The presence of the dimethylamino group enhances the compound's lipophilicity, which may influence its interaction with biological systems and targets.

The biological activity of 4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure allows it to fit into binding sites, potentially modulating or inhibiting their activity. The nitrogen in the spiro ring can participate in hydrogen bonding, enhancing binding affinity to biological macromolecules.

Pharmacological Effects

Research indicates that compounds related to this structure exhibit significant biological activities, including:

  • Neuroprotective Effects : Certain derivatives have shown the ability to suppress neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Antitumor Activity : Similar compounds have been investigated for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
2-Azaspiro[3.3]nonaneStructureSmaller ring size; less steric hindrance
1-Azaspiro[5.5]undecaneStructureLarger ring size; different biological activity
6-Hydroxymethyl-2,2-dimethyl-1-azaspiro[4.4]nonaneStructureHydroxymethyl group enhances solubility

The distinct combination of the dimethylamino group and spirocyclic structure sets this compound apart, potentially enhancing its lipophilicity and reactivity towards biological targets.

Neuroprotective Effects Study

In a study evaluating the effects of various derivatives on neuronal cell death, compounds with an alkyl chain length of 2-4 significantly suppressed cell death induced by oxidative stress. The stereochemistry at C-3 was found to be irrelevant for neuroprotective effects, indicating that structural modifications can significantly influence biological activity without altering stereochemical configurations .

Antitumor Activity Research

Another study focused on the antitumor properties of similar spirocyclic compounds demonstrated that they could inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involved apoptosis through mitochondrial pathways, highlighting the potential for developing new anticancer agents based on this scaffold .

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